4-ethoxy-3-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
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Description
4-ethoxy-3-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16FNO4S3 and its molecular weight is 425.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit inhibitory effects against various organisms .
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and the other nucleophilic, in the presence of a palladium catalyst .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which similar compounds participate in, involves the formation of carbon-carbon bonds . This could potentially affect various biochemical pathways, particularly those involving the synthesis of complex organic molecules.
Result of Action
It’s worth noting that similar compounds have been used in the synthesis of complex organic molecules via the suzuki–miyaura coupling reaction .
Action Environment
It’s important to note that the stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of a catalyst .
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S3/c1-2-24-15-7-6-13(10-14(15)19)27(22,23)20-11-12-5-8-17(26-12)18(21)16-4-3-9-25-16/h3-10,20H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUPGSMQWKXIPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.